![molecular formula C23H16ClF3N6O5S B2478119 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 847190-51-6](/img/no-structure.png)
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H16ClF3N6O5S and its molecular weight is 580.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radiosynthesis for PET Imaging
Compounds structurally related to the specified chemical have been explored in the development of selective radioligands for imaging translocator proteins with positron emission tomography (PET). For example, the synthesis of radioligands for imaging the translocator protein (18 kDa) using PET has been a focus, demonstrating the compound's potential in neuroimaging and the study of neuroinflammatory processes (Dollé et al., 2008).
Antimicrobial Activity
Another area of research application for structurally similar compounds is in the development of new antimicrobials. Synthesis and evaluation of novel heterocycles incorporating certain moieties have shown promising antimicrobial properties, underscoring the potential of these compounds in addressing microbial resistance (Bondock et al., 2008).
Anti-Inflammatory and Analgesic Agents
Compounds with related structural characteristics have been synthesized and tested for their anti-inflammatory and analgesic activities. Research in this domain highlights the potential therapeutic applications of such compounds in managing pain and inflammation (Abu‐Hashem et al., 2020).
Inhibitors of NF-kappaB and AP-1 Gene Expression
Further research into compounds with similar structures includes the exploration of their potential as inhibitors of NF-kappaB and AP-1 gene expression, indicating their use in studying and potentially treating conditions associated with these transcription factors (Palanki et al., 2000).
Novel Ligands for TSPO Imaging
The development of novel pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO) for PET imaging of neuroinflammation further illustrates the versatility of compounds within this structural family in contributing to our understanding of neurodegenerative diseases (Damont et al., 2015).
Propriétés
Numéro CAS |
847190-51-6 |
|---|---|
Formule moléculaire |
C23H16ClF3N6O5S |
Poids moléculaire |
580.92 |
Nom IUPAC |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1,3-dimethyl-7-(4-nitrophenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H16ClF3N6O5S/c1-31-19-17(21(35)32(2)22(31)36)20(30-18(29-19)11-3-6-13(7-4-11)33(37)38)39-10-16(34)28-15-9-12(23(25,26)27)5-8-14(15)24/h3-9H,10H2,1-2H3,(H,28,34) |
Clé InChI |
NSTRFLRPXOUDFB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)C(=O)N(C1=O)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2478039.png)
![2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B2478042.png)
![1-methyl-N-[4-oxo-4-(1-pyrrolidinyl)butyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2478043.png)
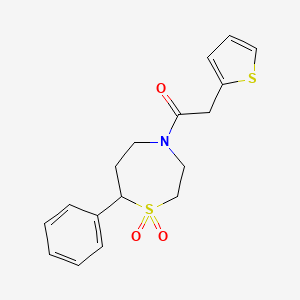
![4-((Benzo[d][1,3]dioxol-5-ylmethyl)thio)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2478045.png)
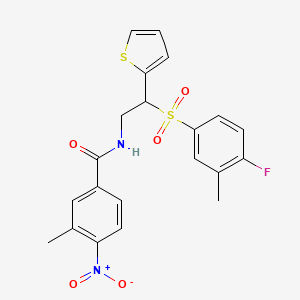

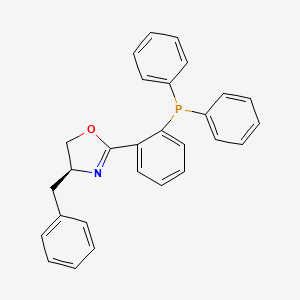
![1-(Cyclopropylmethyl)-2-[(2-fluoronaphthalen-1-yl)oxymethyl]aziridine](/img/structure/B2478050.png)
![1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-[2-(2-thienyl)ethyl]piperidine-3-carboxamide](/img/structure/B2478052.png)

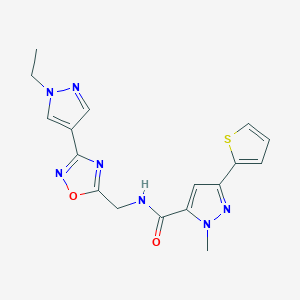
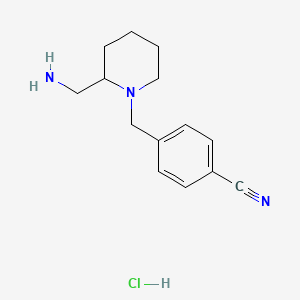
![N~4~-(2-methoxybenzyl)-5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide](/img/structure/B2478059.png)